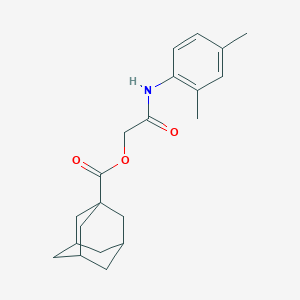
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DADLE, which is an acronym for [D-Ala2, D-Leu5]-Enkephalin. DADLE is a synthetic opioid peptide that has been extensively studied for its analgesic and anti-inflammatory properties.
科学的研究の応用
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been extensively studied for its potential applications in various fields of science. Some of the scientific research applications of this compound are as follows:
1. Pain Management: DADLE has been shown to have potent analgesic properties, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of DADLE could be further explored to gain a better understanding of its analgesic and anti-inflammatory effects.
Conclusion:
In conclusion, 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate have been discussed in this paper. Further research on this compound could lead to the development of novel analgesics, treatment of inflammatory conditions, and neuroprotection.
実験室実験の利点と制限
The advantages and limitations of using 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in lab experiments are as follows:
Advantages:
1. Potent Analgesic Properties: DADLE has been shown to produce potent analgesia, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Limitations:
1. Cost: The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate can be expensive, which could limit its use in lab experiments.
2. Limited Availability: DADLE is not widely available, which could limit its use in lab experiments.
3. Potential Side Effects: The use of DADLE in lab experiments could potentially result in side effects, which could affect the validity of the results.
将来の方向性
The future directions for research on 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate are as follows:
1. Development of Novel Analgesics: The potent analgesic properties of DADLE make it a promising candidate for the development of novel analgesics.
2. Treatment of Inflammatory Conditions: The anti-inflammatory effects of DADLE could be further explored for the treatment of various inflammatory conditions.
3. Neuroprotection: The neuroprotective effects of DADLE could be further explored for the treatment of neurodegenerative diseases.
4.
合成法
The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction of D-Alanine, D-Leucine, and Enkephalin with N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture is then stirred at room temperature for several hours, and the resulting compound is purified by column chromatography to obtain the final product.
特性
製品名 |
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
[2-(2,4-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-3-4-18(14(2)5-13)22-19(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
InChIキー |
DBLJQYGNDSSYHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305613.png)